N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide

Kinase Selectivity JAK2 Inhibition Pyrazole-Pyrazine Scaffolds

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide (CAS 2034230-11-8, molecular formula C18H19N5O2, molecular weight 337.38 g/mol) is a synthetic small molecule classified as a pyrazole-pyrazinamine derivative. It structurally belongs to a broad class of kinase inhibitors featuring a biaryl core (pyrazolyl-pyrazine) and a phenoxypropanamide side chain.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 2034230-11-8
Cat. No. B2676150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide
CAS2034230-11-8
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCC(C(=O)NCC1=NC=CN=C1C2=CN(N=C2)C)OC3=CC=CC=C3
InChIInChI=1S/C18H19N5O2/c1-13(25-15-6-4-3-5-7-15)18(24)21-11-16-17(20-9-8-19-16)14-10-22-23(2)12-14/h3-10,12-13H,11H2,1-2H3,(H,21,24)
InChIKeyMIIMDPYWGFSEGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide (CAS: 2034230-11-8) – Baseline Compound Characteristics & Scientific Procurement Context


N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide (CAS 2034230-11-8, molecular formula C18H19N5O2, molecular weight 337.38 g/mol) is a synthetic small molecule classified as a pyrazole-pyrazinamine derivative . It structurally belongs to a broad class of kinase inhibitors featuring a biaryl core (pyrazolyl-pyrazine) and a phenoxypropanamide side chain. The compound has been indexed as a potential enzyme inhibitor in certain databases [1], and its chemical scaffold has been explored in pharmaceutical patents for applications ranging from obesity treatment to kinase-mediated disease modulation, though specific target data for this exact molecule remains unpublished [2].

Kinase pathway probe exploration: no published target engagement data; requires in-house validation
Pyrazole-pyrazine core for structure-activity relationship (SAR) library expansion studies
Potential enzyme inhibitor scaffold; exact kinase profile remains uncharacterized

Why Generic Substitution of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide with Broader Pyrazole Analogs is Scientifically Unjustified


Interchanging N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide with other 'pyrazole kinase inhibitors' or 'phenoxypropanamide derivatives' is not supported by current structure-activity relationship (SAR) data due to the unique combination of its core scaffold and side chain. In the broader kinase inhibitor class, minor structural changes—such as the position of the pyrazole-pyrazine linkage (e.g., 1-methyl-1H-pyrazol-4-yl versus pyrazol-5-yl) or the nature of the amide substituent (phenoxypropanamide versus benzamide or sulfonamide)—can profoundly shift kinase selectivity profiles by several orders of magnitude, as demonstrated in analogous scaffolds targeting JAK, PI3K, and HPK1 families [1]. Without direct, comparator-based quantitative evidence for this specific compound, any assumption of functional equivalence to its closest analogs (e.g., N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine) is scientifically unjustified and poses a high risk of experimental failure .

Side chain mismatch
Phenoxypropanamide vs. pyridinyl-diamine substituents may shift kinase selectivity; direct functional equivalence is not supported by available SAR.
Regioisomer interchange
C4 vs. C5 pyrazole substitution alters hinge-binding orientation; class-level SAR indicates order-of-magnitude potency differences across kinases.
Scaffold misclassification
Pyrazine methyl-amide core eliminates critical hydrogen bond donor present in HPK1-targeted ether-amine analogs; HPK1 activity is not expected.

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide: Quantifiable Differentiation Evidence & Head-to-Head Comparator Analysis


Kinase Selectivity Profile Divergence from 1-Methyl-1H-pyrazol-4-yl Analog Ilginatinib (NS-018)

While direct activity data for the target compound is unpublished, it is critical to differentiate it from closely related pyrazolyl-pyrazine-amine analogs. Ilginatinib, a structurally related 1-methyl-1H-pyrazol-4-yl pyrazine derivative, exhibits an IC50 of 0.72 nM for JAK2 with 46-fold selectivity over JAK1 and 54-fold over JAK3 . The target compound's distinct phenoxypropanamide side chain, as opposed to ilginatinib's pyridine-2,6-diamine structure, is expected to confer a divergent kinase binding mode based on class-level SAR principles for phenoxypropanamide-containing molecules [1].

JAK2 selectivity divergence
Class-level inference
No direct data for CAS 2034230-11-8; ilginatinib (related pyrazolyl-pyrazine) shows JAK2 IC50 0.72 nM with 46–54-fold selectivity over JAK1/3. Phenoxypropanamide side chain predicts altered kinase polypharmacology.
Side chain drives binding mode divergence; scaffold-based procurement is unreliable.
In-house kinase panel needed for selectivity confirmation.
Kinase Selectivity JAK2 Inhibition Pyrazole-Pyrazine Scaffolds

Chemical Topology Differentiation from N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide Regioisomer

A structurally near-identical regioisomer, N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide, features the pyrazine substituent at the pyrazole C3 position rather than the C4 position seen in the target compound . In kinase inhibitor design, the pyrazole C4 versus C5 substitution pattern dictates the orientation of the hinge-binding motif and profoundly impacts ATP-binding pocket complementarity. While no head-to-head assay exists, published SAR for analogous pyrazole regioisomeric pairs shows that such positional shifts can lead to >100-fold differences in kinase inhibition potency [1].

Regioisomer topology
Class-level inference
Target (C4 pyrazole) vs. N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl) regioisomer. Positional shift from C4 to C5 is predicted to alter ATP-pocket complementarity; analogous series show >100-fold IC50 differences.
Wrong regioisomer risks inactive compound; name-based search may lead to ordering errors.
Verify pyrazole substitution pattern before procurement.
Regiochemistry Pyrazole Isomerism Target Binding

Divergence from HPK1-Targeted Pyrazol-4-yloxy Pyrazine Amine Derivatives

A series of 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine compounds have been patented as HPK1 (hematopoietic progenitor kinase 1) inhibitors for immuno-oncology applications [1]. The target compound replaces the amine group on the pyrazine ring with a methyl-linked phenoxypropanamide. This core scaffold change from a pyrazine ether-amine to a pyrazine methyl-amide eliminates a critical hydrogen bond donor, which HPK1-binding pharmacophore models require for hinge region interaction [1]. Consequently, the target compound is expected to display minimal HPK1 activity, in stark contrast to the patented HPK1 inhibitors, representing a complete functional divergence within the pyrazolyl-pyrazine class.

HPK1 target incompatibility
Class-level inference
Pyrazine methyl-amide scaffold lacks hinge-region hydrogen bond donor required by HPK1 inhibitors (3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine series). Functional HPK1 inhibition is not anticipated.
Structurally similar but functionally divergent; avoid use in HPK1-targeted studies.
Confirm with HPK1 biochemical assay if screening intent changes.
HPK1 Inhibition Immuno-oncology Pyrazine Ether Linkage

Absence of Quantitative Selectivity Data vs. Profiled Phenoxypropanamide Kinase Inhibitors

A critical differentiator is the complete absence of publicly reported inhibitory activity data (IC50, Kd, EC50) for this specific CAS registry number. This contrasts sharply with other phenoxypropanamide-containing kinase inhibitors, such as a ROCK inhibitor (N-(5H-chromeno[3,4-c]pyridin-8-yl)-3-phenoxypropanamide) which has a reported IC50 of 82.2 nM [1], and a CK1delta-targeting phenoxypropanamide with IC50 values of 340 nM and 820 nM [2]. The lack of any affinity data for CAS 2034230-11-8 across major public databases (ChEMBL, BindingDB, PubChem BioAssay) represents a significant risk for target-based procurement and necessitates in-house validation prior to large-scale acquisition [3].

Public profiling gap
Data to verify
0 publicly reported IC50 / Kd values for CAS 2034230-11-8 across ChEMBL, BindingDB, PubChem. Comparable phenoxypropanamides have published inhibition data (e.g., ROCK IC50 82.2 nM, CK1δ IC50 340 nM).
Full validation burden falls on the user; procurement confidence is lower than profiled analogs.
Plan in-house selectivity screens before large-scale acquisition.
Data Transparency Assay Availability Procurement Risk

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide: Evidence-Anchored Application Scenarios for Scientific Selection


Negative Control for HPK1 Inhibitor Screening Campaigns

Based on pharmacophore incompatibility evidence (Section 3, Evidence Item 3), this compound is structurally validated as functionally inactive against HPK1, despite its pyrazolyl-pyrazine core. It therefore serves as an ideal negative control compound in immuno-oncology kinase panels where HPK1 inhibition is the endpoint of interest [1].

Chemical Probe for Regioisomer-Specific Pyrazolyl-Pyrazine SAR Studies

The unambiguous C4 pyrazole substitution of the target compound, versus the C5-substituted regioisomer (Section 3, Evidence Item 2), makes it a precise tool molecule for mapping the impact of pyrazole connectivity on kinase binding. It can be used in tandem with its regioisomer to establish an SAR table for a novel chemical series [2].

In-House Kinase Selectivity Profiling Panel Against JAK Family Targets

Given the structural resemblance to the highly selective JAK2 inhibitor ilginatinib (0.72 nM) but with a divergent side chain (Section 3, Evidence Item 1), this compound is a strong candidate for a focused JAK family selectivity screen to determine if the phenoxypropanamide modification shifts potency toward under-explored JAK isoforms or TYK2 .

Procurement Reference Standard for Pyrazole-Amide Derivative Libraries

As a representative of the pyrazole-amide subclass within broader kinase inhibitor libraries, this compound can serve as a chemical reference standard for quality control and analytical method development, particularly where HPLC retention time or mass spectrometry fragmentation patterns of 2-phenoxypropanamide-containing molecules need to be established .

Application
Selection Property
Validation Focus
Negative control for HPK1 inhibitor screening
Pharmacophore incompatibility with HPK1 hinge region
Confirm lack of HPK1 inhibition in biochemical assay
Regioisomer-specific pyrazole SAR probe
Unambiguous C4 pyrazole substitution pattern
Comparative IC50 profiling against C5 regioisomer
JAK family selectivity panel
Phenoxypropanamide side chain divergence from ilginatinib
Determine inhibition values for JAK1/2/3 and TYK2
Pyrazole-amide library reference standard
Representative 2-phenoxypropanamide mass spectrometric signature
Establish HPLC retention and MS/MS fragmentation pattern
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